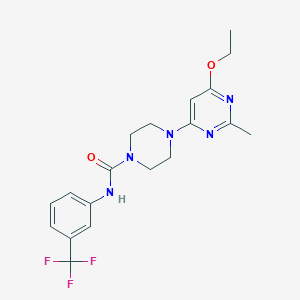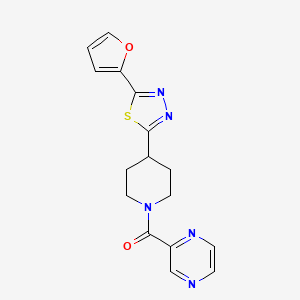![molecular formula C13H16ClN3O2 B2425540 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-91-2](/img/structure/B2425540.png)
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound with the molecular formula C13H16ClN3O2 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been the subject of numerous scientific studies .
Molecular Structure Analysis
The molecular structure of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is characterized by a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The compound also contains butyl, chloro, and dimethyl functional groups .Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a pivotal role in synthesizing pyranopyrimidine scaffolds, including "6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione," due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the utilization of various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine derivatives. This synthesis approach is significant for producing lead molecules in medicinal chemistry, showcasing the structural versatility and applicability of such compounds in drug development (Parmar, Vala, & Patel, 2023).
Pyrimidines in Anti-inflammatory Research
The pharmacological profile of pyrimidines, including derivatives similar to "6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione," is extensively studied for their anti-inflammatory properties. Rashid et al. (2021) discuss the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their potential as anti-inflammatory agents. This underscores the importance of pyrimidine derivatives in therapeutic applications, particularly in addressing inflammation-related conditions (Rashid et al., 2021).
Optical and Electronic Applications
The compound's utility extends beyond pharmacological applications to include optoelectronic materials. Jindal and Kaur (2021) review the use of pyrimidine derivatives as optical sensors, emphasizing their versatility and effectiveness as sensing materials due to their ability to form coordination and hydrogen bonds. This review highlights the compound's relevance in developing advanced materials for optical sensing applications, demonstrating its multifunctionality beyond medicinal chemistry (Jindal & Kaur, 2021).
Future Directions
Pyridopyrimidine derivatives, including 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, have shown therapeutic potential and are the subject of ongoing research . Future directions may include further exploration of their synthesis, biological activity, and potential therapeutic applications.
properties
IUPAC Name |
6-butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-4-5-6-8-7-15-11-9(10(8)14)12(18)17(3)13(19)16(11)2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZLSSWXJEPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
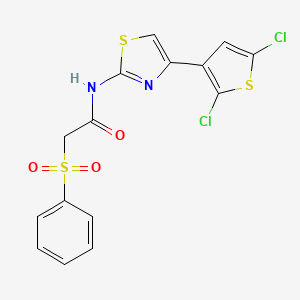
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)
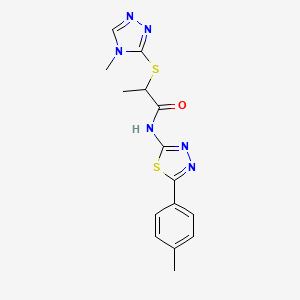
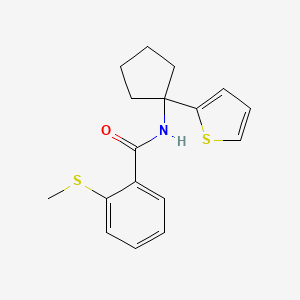

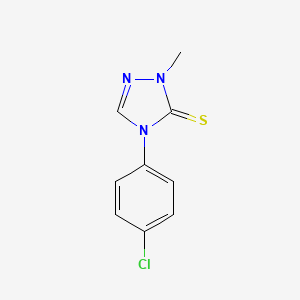
![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)
![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

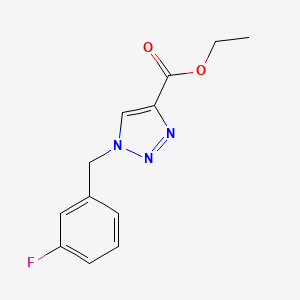
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)
